molecular formula C12H19NO2 B12096889 (1R)-1-(3,4-diethoxyphenyl)ethanamine

(1R)-1-(3,4-diethoxyphenyl)ethanamine

Cat. No.: B12096889
M. Wt: 209.28 g/mol
InChI Key: OXUSXEBIIDKQFW-SECBINFHSA-N
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Description

(1R)-1-(3,4-Diethoxyphenyl)ethan-1-amine is an organic compound with a molecular structure that includes a phenyl ring substituted with two ethoxy groups and an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,4-Diethoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-diethoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 3,4-diethoxybenzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired (1R)-1-(3,4-Diethoxyphenyl)ethan-1-amine.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(3,4-Diethoxyphenyl)ethan-1-amine may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,4-Diethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Imines, nitriles, and other oxidized derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Phenyl derivatives with various substituents replacing the ethoxy groups.

Scientific Research Applications

(1R)-1-(3,4-Diethoxyphenyl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3,4-Diethoxyphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The ethoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenethylamine: Similar structure with a methoxy group instead of ethoxy groups.

    Phenethylamine: Lacks the ethoxy groups and has a simpler structure.

    2-(3-Methoxyphenyl)ethanamine: Contains a methoxy group at a different position on the phenyl ring.

Uniqueness

(1R)-1-(3,4-Diethoxyphenyl)ethan-1-amine is unique due to the presence of two ethoxy groups on the phenyl ring, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

(1R)-1-(3,4-diethoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO2/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9H,4-5,13H2,1-3H3/t9-/m1/s1

InChI Key

OXUSXEBIIDKQFW-SECBINFHSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)[C@@H](C)N)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)N)OCC

Origin of Product

United States

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